molecular formula C7H3F2NO B1592857 3,5-Difluoro-2-hydroxybenzonitrile CAS No. 862088-17-3

3,5-Difluoro-2-hydroxybenzonitrile

Cat. No. B1592857
M. Wt: 155.1 g/mol
InChI Key: QSUYDDDUPBMYHN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-hydroxybenzonitrile is 1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,5-Difluoro-2-hydroxybenzonitrile is a solid at ambient temperature . It has a boiling point of 100-104 degrees Celsius .

Scientific Research Applications

  • Summary of the Application: 3,5-Difluoro-2-hydroxybenzonitrile has been used in the design of a new melt-cast explosive with high energy and low sensitivity . The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples .
  • Methods of Application or Experimental Procedures: At the micro level, molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . At the macro level, the safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) including mechanical sensitivity and thermal sensitivity was tested experimentally .
  • Results or Outcomes: The results showed that under the set research conditions, the system with mass ratio of 40:60 had the highest binding energy and cohesive energy density, and the intermolecular interaction (e.g., hydrogen bond) between DFTNAN and CL-20 was the strongest, indicating that the system had the best stability . The safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .

Safety And Hazards

The safety information for 3,5-Difluoro-2-hydroxybenzonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

3,5-difluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUYDDDUPBMYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631003
Record name 3,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-hydroxybenzonitrile

CAS RN

862088-17-3
Record name 3,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 862088-17-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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